ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 192047-04-4
VCID: VC3824379
InChI: InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
SMILES: CCOC(=O)C1CCCCC1N
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

CAS No.: 192047-04-4

Cat. No.: VC3824379

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate - 192047-04-4

Specification

CAS No. 192047-04-4
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
Standard InChI Key VODUKXHGDCJEOZ-SFYZADRCSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCCC[C@@H]1N
SMILES CCOC(=O)C1CCCCC1N
Canonical SMILES CCOC(=O)C1CCCCC1N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (molecular formula: C₉H₁₇NO₂) consists of a six-membered cyclohexane ring with two stereogenic centers at C1 and C2. The amino group (-NH₂) and ethyl ester (-COOEt) are positioned in a cis configuration relative to the cyclohexane ring, as dictated by the (1R,2S) stereochemistry . The chair conformation of the cyclohexane ring minimizes steric strain, with the amino and ester groups occupying equatorial positions to reduce 1,3-diaxial interactions.

Physical and Spectroscopic Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight171.24 g/mol
Melting PointNot reported
Boiling PointNot reported
Optical Rotation (α)Dependent on enantiomeric purity
CAS Registry Number192047-04-4
ChemSpider ID714700

The compound’s infrared (IR) spectrum exhibits characteristic absorption bands for the NH₂ stretch (~3350 cm⁻¹), ester C=O stretch (~1730 cm⁻¹), and C-O-C asymmetric stretch (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct signals for the cyclohexane protons (δ 1.2–2.1 ppm), ethyl ester group (δ 1.3 ppm for CH₃, δ 4.1 ppm for CH₂), and amino proton (δ 1.8 ppm, broad).

Synthesis and Stereochemical Control

Enantioselective Synthesis

The synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate typically employs chiral catalysts or resolving agents to achieve high enantiomeric excess (ee). A patent by describes an enzymatic resolution process using lipases or esterases to separate racemic mixtures of cyclic β-amino esters. For example, Pseudomonas cepacia lipase selectively hydrolyzes the (1S,2R)-enantiomer, leaving the desired (1R,2S)-enantiomer intact .

An alternative route involves asymmetric hydrogenation of a prochiral enamine precursor using transition-metal catalysts (e.g., Rhodium with chiral phosphine ligands). This method achieves ee values exceeding 95% under optimized conditions.

Industrial-Scale Production

VulcanChem highlights the use of continuous flow reactors for large-scale synthesis, which enhances reaction efficiency and reduces byproduct formation. Key parameters include:

  • Temperature: 50–80°C

  • Pressure: 10–20 bar (for hydrogenation steps)

  • Catalyst Loading: 0.5–1.0 mol%

  • Residence Time: 30–60 minutes

Post-synthesis purification involves fractional distillation or chiral stationary phase chromatography to achieve pharmacopeial-grade purity (>99% ee).

Chemical Reactivity and Functional Group Transformations

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, treatment with aqueous NaOH produces (1R,2S)-2-aminocyclohexane-1-carboxylic acid, a precursor for peptide coupling reactions:
C₉H₁₇NO₂+NaOHC₈H₁₃NO₂+EtOH\text{C₉H₁₇NO₂} + \text{NaOH} \rightarrow \text{C₈H₁₃NO₂} + \text{EtOH}

Amino Group Modifications

The primary amine participates in reductive amination, acylation, and Schiff base formation. Reaction with ketones or aldehydes in the presence of NaBH₃CN yields secondary amines, while treatment with acetyl chloride forms the N-acetyl derivative.

Comparative Analysis with Structural Analogs

The patent literature describes several analogs with varied stereochemistry and functional groups. A comparative analysis is provided below:

Compound NameStereochemistryKey DifferencesBiological Activity
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate(1S,2R)Mirror-image configurationReduced GABA affinity
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate(1R,2R)Trans configurationInactive toward arginase
Ethyl 2-aminocyclohex-3-ene-1-carboxylate(1R,2S)Unsaturated ringEnhanced metabolic stability

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a chiral building block for synthesizing protease inhibitors and neuromodulators. For example, it is a key intermediate in the production of Marizomib, a proteasome inhibitor under clinical investigation for glioblastoma.

Asymmetric Catalysis

Industrial applications include its use as a ligand in transition-metal catalysts for enantioselective C–C bond formations, such as the Heck reaction.

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